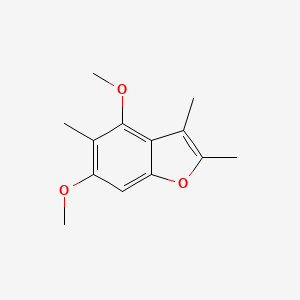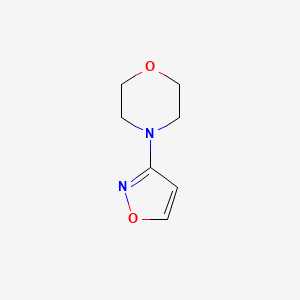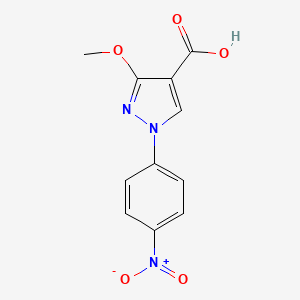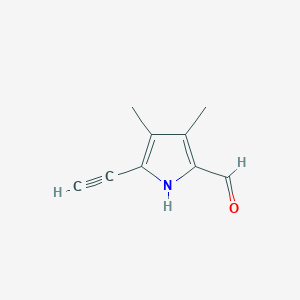
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: is a chemical compound with the molecular formula C9H13NO It belongs to the class of pyrrole derivatives and contains both an aldehyde group and an ethynyl (triple bond) moiety
Vorbereitungsmethoden
Synthetic Routes::
- De Novo Synthesis:
- One synthetic route involves the condensation of 3,4-dimethylpyrrole with propargyl bromide, followed by oxidation of the resulting alcohol to yield the aldehyde.
- The reaction proceeds as follows:
3,4-dimethylpyrrole+Propargyl bromide→this compound
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The aldehyde group can undergo oxidation reactions, yielding carboxylic acids or other functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde can lead to the corresponding alcohol.
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Carboxylic acids or their derivatives.
- Substitution: Various substituted derivatives of the aldehyde.
- Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its reactivity makes it valuable in custom synthesis.
Wirkmechanismus
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymatic processes due to its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-4-8-6(2)7(3)9(5-11)10-8/h1,5,10H,2-3H3 |
InChI-Schlüssel |
NXHUAPUCITTYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C)C#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


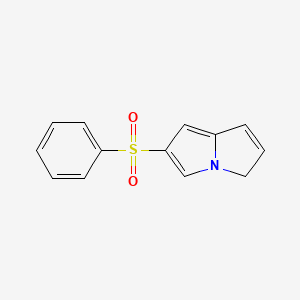


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
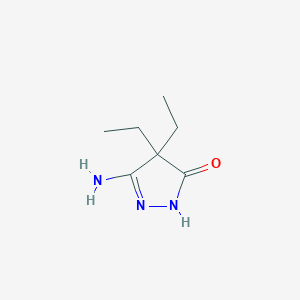



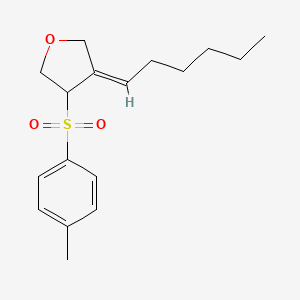
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
